molecular formula C27H30O16 B7765635 3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No. B7765635
M. Wt: 610.5 g/mol
InChI Key: LKZDFKLGDGSGEO-UHFFFAOYSA-N
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Description

5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside is a member of flavonoids and a glycoside.
3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a natural product found in Eriobotrya, Equisetum arvense, and other organisms with data available.

Scientific Research Applications

  • Role in Diabetes Management : This compound, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to target enzymes like dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, and others, potentially aiding in diabetes management. Molecular docking and dynamics simulation studies support these findings (Muthusamy & Krishnasamy, 2016).

  • Cytotoxic Activities Against Cancer Cells : Compounds structurally related to this molecule demonstrated cytotoxic activities against various human cancer cell lines, suggesting potential in cancer research (Hussein et al., 2005).

  • Conformational and Vibrational Spectroscopy Studies : Detailed studies on the energy levels, UV spectra, and hydrogen bond formations of the molecule were performed, providing insights into its chemical behavior and potential applications in material science or pharmacology (Aydın & Özpozan, 2020).

  • Solubility Studies : Research on the solubility of related saccharides in ethanol–water solutions can inform pharmaceutical formulation and food science applications (Gong et al., 2012).

  • Spectroscopic Analysis and Pharmaceutical Potential : The study of similar flavonoid compounds, including spectroscopic analysis and quantum mechanical studies, indicates potential in pharmaceutical applications, especially in the development of new therapeutic agents (Al-Otaibi et al., 2020).

  • Synthesis of Analogous Compounds : Research into the synthesis of related chromenones highlights the chemical versatility of this class of compounds, which could be useful in creating novel chemical entities for various applications (Zhang et al., 2018).

  • Antimicrobial and Anti-inflammatory Effects : Derivatives of this compound isolated from Belamcanda chinensis have shown antimicrobial and anti-inflammatory effects, suggesting their utility in treating infections and inflammation (Liu et al., 2008).

  • Antioxidant Properties : Certain derivatives have been investigated for their antioxidant properties, indicating potential use in combating oxidative stress-related diseases (Stanchev et al., 2009).

  • Pseudo-multicomponent Reactions : Studies on novel synthesis approaches for related compounds reveal the chemical diversity and potential for creating new molecules with varied biological activities (Saher et al., 2018).

properties

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZDFKLGDGSGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

CAS RN

31512-06-8
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 228 °C
Record name Panasenoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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